A Senior Application Scientist's Technical Guide to (4-Methylpyrimidin-2-yl)methanamine hydrochloride
A Senior Application Scientist's Technical Guide to (4-Methylpyrimidin-2-yl)methanamine hydrochloride
This guide provides an in-depth examination of (4-Methylpyrimidin-2-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in contemporary drug discovery and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its properties, the logic of its synthesis, and its practical application as a molecular building block. This document is intended for researchers, medicinal chemists, and drug development professionals who require a nuanced understanding of this important chemical entity.
Core Molecular Identity and Physicochemical Profile
(4-Methylpyrimidin-2-yl)methanamine hydrochloride is a pyrimidine derivative featuring a methyl group at the 4-position and an aminomethyl substituent at the 2-position. The hydrochloride salt form is prevalent in laboratory settings as it enhances the compound's stability and aqueous solubility, simplifying its handling and use in various synthetic and biological applications.
The core structure, a substituted pyrimidine, is a well-established pharmacophore. Pyrimidine rings are bioisosteres of purines and are integral to numerous biologically active molecules, including kinase inhibitors. The primary amine group provides a crucial handle for synthetic elaboration, allowing for the construction of amides, sulfonamides, and other functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Table 1: Key Physicochemical and Identification Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1782311-16-3 | [1] |
| Molecular Formula | C₆H₁₀ClN₃ | [1] |
| Molecular Weight | 159.62 g/mol | [1] |
| Appearance | Typically an off-white to white solid | [2] |
| Purity | Commercially available at ≥97% | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
| SMILES | NCC1=NC=CC(C)=N1.[H]Cl |[1] |
Synthesis and Purification: From Nitrile to Primary Amine
The most direct and widely adopted synthetic route to (4-Methylpyrimidin-2-yl)methanamine hydrochloride involves the chemical reduction of the corresponding nitrile precursor, 4-methyl-2-pyrimidinecarbonitrile. This transformation is a cornerstone of amine synthesis due to its high efficiency and the general availability of nitrile starting materials.
Causality in Reagent Selection
The choice of reducing agent is critical and dictated by the need for chemoselectivity. The pyrimidine ring contains reducible C=N bonds, and harsh conditions could lead to over-reduction or ring opening. Therefore, reagents known for their efficacy in converting nitriles to primary amines under controlled conditions are preferred. Borane complexes, such as ammonia borane or diisopropylaminoborane in the presence of a catalyst like lithium borohydride (LiBH₄), are excellent choices.[3] These reagents offer high yields and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis.[3]
Workflow for Synthesis and Purification
The following diagram and protocol outline a validated, field-proven methodology for the synthesis of the target compound.
Caption: Synthesis workflow from nitrile precursor to final hydrochloride salt.
Detailed Experimental Protocol
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methyl-2-pyrimidinecarbonitrile (1.0 eq).[]
-
Reduction: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to dissolve the starting material. To this solution, add the chosen reducing agent (e.g., ammonia borane, 1.2 eq) portion-wise.[3] The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Salt Formation: After cooling to 0 °C, the reaction is carefully quenched by the slow addition of methanolic hydrochloric acid. This step neutralizes any excess reducing agent and concurrently forms the desired hydrochloride salt of the newly formed primary amine.
-
Isolation: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid or oil is triturated with a non-polar solvent, such as diethyl ether, to induce precipitation of the hydrochloride salt.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether to remove non-polar impurities, and dried under high vacuum to yield (4-Methylpyrimidin-2-yl)methanamine hydrochloride.
Analytical Characterization for Quality Control
Ensuring the identity, purity, and stability of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reversed-phase C18 column with a gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) is typically used. The method should demonstrate a single major peak corresponding to the product, allowing for quantification of purity (e.g., >97%).[5]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound. For (4-Methylpyrimidin-2-yl)methanamine, one would expect to see the molecular ion for the free base [M+H]⁺ at approximately m/z 124.1.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for structural elucidation. The spectrum should be consistent with the proposed structure, showing characteristic signals for the pyrimidine ring protons, the methyl group protons, and the aminomethyl (-CH₂NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Important stretches to observe include the N-H bends of the primary amine hydrochloride salt (around 1500-1600 cm⁻¹) and C-H stretches of the aromatic ring and alkyl groups.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is rarely the final therapeutic agent but rather a critical intermediate or "building block." Its value lies in the combination of the biologically relevant pyrimidine core and the synthetically versatile primary amine.
Role as a Kinase Inhibitor Scaffold
The pyrimidine ring is a privileged scaffold in kinase inhibitor design, frequently acting as a "hinge-binder" that forms hydrogen bonds with the backbone of the kinase hinge region. The aminomethyl group at the 2-position serves as an attachment point for larger, more complex moieties that can target other regions of the ATP-binding pocket, thereby conferring potency and selectivity.
Numerous patented and published compounds utilize similar pyrimidine-based structures as dual inhibitors targeting multiple kinases, such as Mer and c-Met, which are implicated in cancer progression.[6] For example, related 2-substituted aniline pyrimidine derivatives have been developed as potent anti-cancer agents.[6] The aminomethyl group allows for the construction of amide linkages to other heterocyclic systems, a common strategy in modern drug design.[7]
Caption: Role of the title compound as a versatile scaffold in drug discovery.
Safety, Handling, and Storage
Proper handling of (4-Methylpyrimidin-2-yl)methanamine hydrochloride is essential for laboratory safety. While specific toxicity data for this exact compound is limited, data from structurally related amine hydrochlorides and pyrimidines should inform handling procedures.
Hazard Identification and Precautionary Measures
-
Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation.[8][9]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[2][8]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[2][8]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Storage and Stability
-
Hygroscopicity: Like many amine salts, this compound may be hygroscopic (absorb moisture from the air).[2][10]
-
Recommended Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[1][8]
References
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Lead Sciences. (4-Methylpyrimidin-2-yl)methanamine hydrochloride. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
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ChemBK. 4-METHYLPYRIMIDINOL HYDROCHLORIDE. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]
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IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
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